1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride
CAS No.: 1170204-51-9
Cat. No.: VC2994119
Molecular Formula: C10H13ClF2N2O2S
Molecular Weight: 298.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170204-51-9 |
|---|---|
| Molecular Formula | C10H13ClF2N2O2S |
| Molecular Weight | 298.74 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F2N2O2S.ClH/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
| Standard InChI Key | SJBPDMPQFAHVPG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F.Cl |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F.Cl |
Introduction
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound used in various applications, including pharmaceutical research and synthesis. The compound is characterized by its structural components, which include a piperazine ring and a difluorobenzenesulfonyl group. This article aims to provide a comprehensive overview of the compound, focusing on its chemical properties, synthesis, and potential applications.
Synthesis and Preparation
The synthesis of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then converted into its hydrochloride salt to enhance stability and solubility.
Synthesis Steps:
-
Preparation of 2,4-Difluorobenzenesulfonyl Chloride:
This intermediate is prepared by reacting 2,4-difluorobenzene with chlorosulfonic acid. -
Reaction with Piperazine:
Piperazine is reacted with the prepared sulfonyl chloride in a suitable solvent, often in the presence of a base like triethylamine. -
Formation of Hydrochloride Salt:
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Potential Applications:
-
Pharmaceutical Intermediates:
The compound could serve as an intermediate in the synthesis of more complex pharmaceutical molecules. -
Biological Studies:
Its structural features make it a candidate for studies on biological activity, particularly in areas where fluorinated compounds have shown promise.
Storage and Handling
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride should be stored in a cool, dry place to maintain its stability. It is essential to follow proper safety protocols when handling this compound, including wearing protective gear and ensuring adequate ventilation.
Future Research Directions:
Future studies should focus on exploring the biological activity of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride and its derivatives, potentially leading to new applications in medicine or other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume